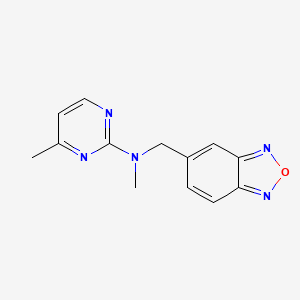

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N,4-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis and Characterization : A new series of compounds related to the specified chemical structure were synthesized using cyanopyridine derivatives with formamide, formic acid, and dimethyl formamide under reflux. These compounds were characterized by IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012).

Fluorescence Tagging Reagents Synthesis : New benzoxadiazole amine reagents were synthesized for high-performance liquid chromatography. These reagents, including 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles, reacted with carboxylic acids to produce fluorescent adducts (Toyo’oka et al., 1991).

Molecular Structure Analysis

Structure Elucidation : A synthesis approach for 6-benzimidazolyl-5-nitrosopyrimidines using Schiff base-type intermediates showed significant electronic polarization within the substituted pyrimidine system. This study offers insight into the molecular and supramolecular structures of intermediates and products (Cobo et al., 2018).

Crystal Structure Studies : The synthesis, crystal structure, and theoretical studies (DFT) of a similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into molecular conformation and intermolecular hydrogen bonding patterns (Murugavel et al., 2014).

Chemical Reactions and Properties

Reactivity with Carboxylic Acids : The synthesized benzoxadiazole amine reagents reacted with carboxylic acids to produce fluorescent derivatives, demonstrating their reactivity in forming new chemical bonds (Toyo’oka et al., 1991).

Antifungal Effects : Certain derivatives of dimethylpyrimidin-2-amine demonstrated antifungal effects against various fungi, indicating biological reactivity and potential applications in pharmaceuticals (Jafar et al., 2017).

Physical Properties Analysis

The available research does not specifically focus on the physical properties of "N-(2,1,3-benzoxadiazol-5-ylmethyl)-N,4-dimethylpyrimidin-2-amine." However, physical properties such as solubility, melting point, and stability can often be inferred from similar compounds' synthesis and characterization studies.

Chemical Properties Analysis

Photoluminescent Studies : Lanthanide complexes with benzimidazole ligands, related to the compound , exhibited photoluminescent properties. These studies show the potential for optical and electronic applications of similar compounds (Pan et al., 2009).

Fluorescent Tagging Applications : The 2,1,3-benzoxadiazole amine reagents synthesized for tagging carboxylic acids in liquid chromatography highlight the chemical versatility and potential applications in analytical chemistry (Toyo’oka et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N,4-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-9-5-6-14-13(15-9)18(2)8-10-3-4-11-12(7-10)17-19-16-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXKEQZEYCWHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N(C)CC2=CC3=NON=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-Benzoxadiazol-5-ylmethyl)-N,4-dimethylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)

![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)

![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)

![3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)

![1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)

![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide](/img/structure/B5638567.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)

![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)

![3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)

![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)